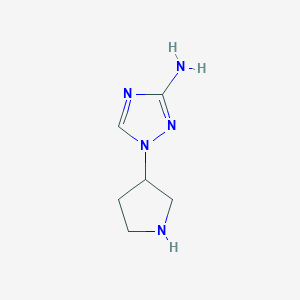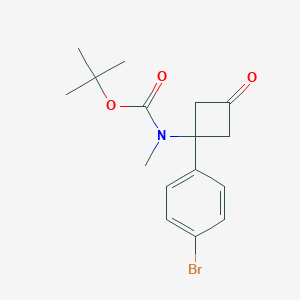
tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a carbamate functional group
Vorbereitungsmethoden
The synthesis of tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate involves several steps. One common method includes the reaction of 4-bromophenyl isocyanate with tert-butyl 3-oxocyclobutylcarbamate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group allows it to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate can be compared with similar compounds such as:
tert-Butyl (4-bromophenyl)carbamate: This compound shares the bromophenyl and carbamate groups but lacks the cyclobutyl moiety, making it less complex.
tert-Butyl (4-bromobenzyl)carbamate: Similar in structure but with a benzyl group instead of a cyclobutyl group, leading to different chemical properties and reactivity.
tert-Butyl (4-bromophenyl)ethylcarbamate: This compound has an ethyl group instead of a cyclobutyl group, affecting its biological activity and applications.
Eigenschaften
Molekularformel |
C16H20BrNO3 |
|---|---|
Molekulargewicht |
354.24 g/mol |
IUPAC-Name |
tert-butyl N-[1-(4-bromophenyl)-3-oxocyclobutyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H20BrNO3/c1-15(2,3)21-14(20)18(4)16(9-13(19)10-16)11-5-7-12(17)8-6-11/h5-8H,9-10H2,1-4H3 |
InChI-Schlüssel |
KNTUTLQYPQUTQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1(CC(=O)C1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



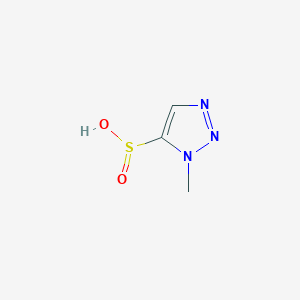
![(S)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13113452.png)
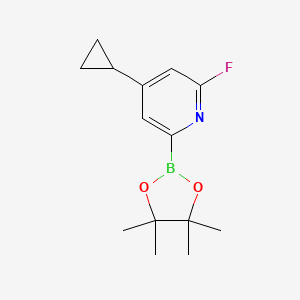
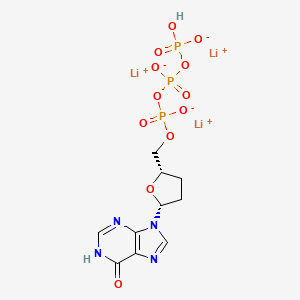
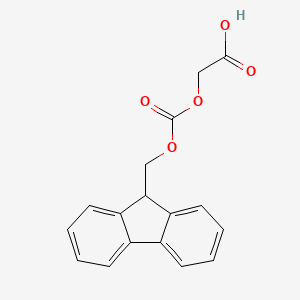
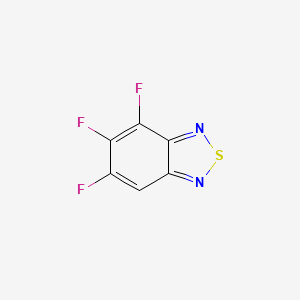
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13113497.png)
![(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13113499.png)
![1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane](/img/structure/B13113500.png)



